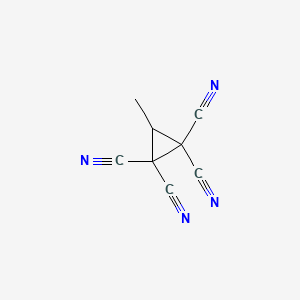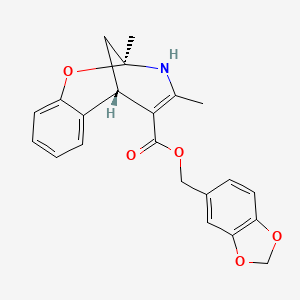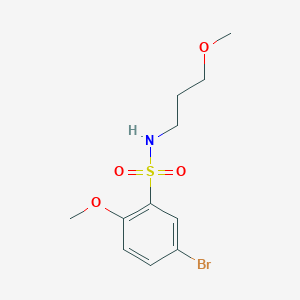
3-Methylcyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C8H4N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of 3-methylcyclopropane with tetracyanoethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mechanism involves the addition of the cyano groups to the cyclopropane ring, resulting in the formation of the tetracarbonitrile derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent, and the reaction is typically carried out under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
Hydrolysis: 2-Benzoyl-1,3-dicyanocyclopropane-1-carboxamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylcyclopropane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of DNA, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of its antiproliferative activity against cancer cells . The compound’s structure allows it to interact with DNA and other biological molecules, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Cyclopropane-tetracarbonitrile .
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile .
- 3-(4-Aminophenyl)-cyclopropane-1,1,2,2-tetracarbonitrile .
Uniqueness
3-Methylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects in scientific research .
Properties
Molecular Formula |
C8H4N4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C8H4N4/c1-6-7(2-9,3-10)8(6,4-11)5-12/h6H,1H3 |
InChI Key |
SCUFFSVFABGZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479814.png)

![Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate](/img/structure/B11479831.png)

![4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479848.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479852.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479859.png)
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11479871.png)
![5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479885.png)
![Tetrazolo[1,5-a]pyridine, 8-methyl-](/img/structure/B11479886.png)
![ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate](/img/structure/B11479887.png)
![5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479891.png)
![7-(4-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479898.png)
